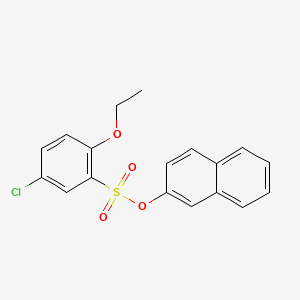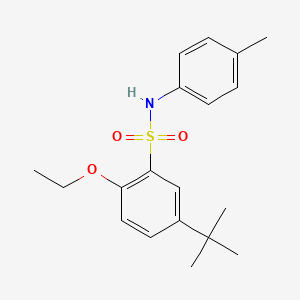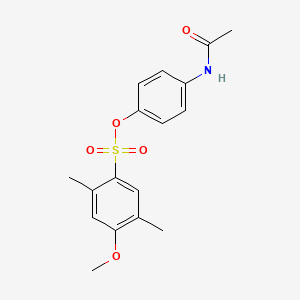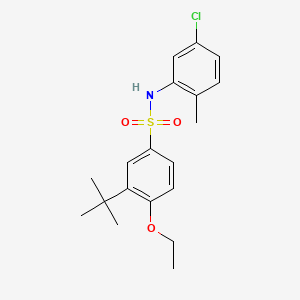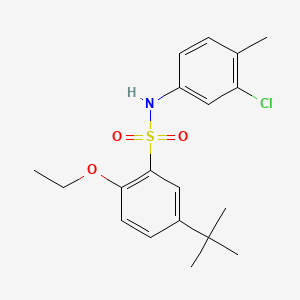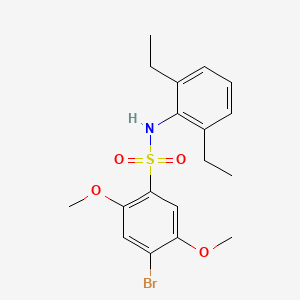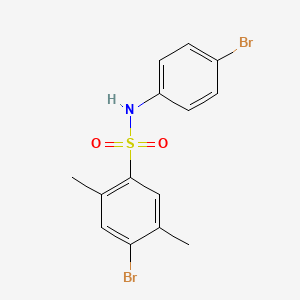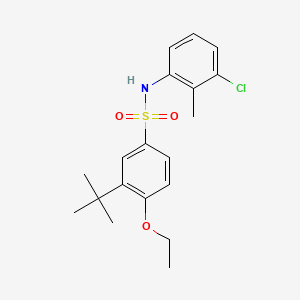
3-tert-butyl-N-(3-chloro-2-methylphenyl)-4-ethoxybenzene-1-sulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-tert-butyl-N-(3-chloro-2-methylphenyl)-4-ethoxybenzene-1-sulfonamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. This compound is commonly known as a sulfonamide derivative and has been synthesized using various methods. The purpose of
Mécanisme D'action
The mechanism of action of 3-tert-butyl-N-(3-chloro-2-methylphenyl)-4-ethoxybenzene-1-sulfonamide involves its ability to bind to the active site of carbonic anhydrase enzymes, thereby inhibiting their activity. This inhibition leads to a decrease in the production of bicarbonate ions, which are involved in various physiological processes such as acid-base balance and ion transport.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 3-tert-butyl-N-(3-chloro-2-methylphenyl)-4-ethoxybenzene-1-sulfonamide are mainly related to its inhibition of carbonic anhydrase enzymes. This inhibition has been shown to have various effects on different physiological processes such as acid-base balance, ion transport, and bone resorption. Additionally, this compound has been shown to have potential anti-cancer properties.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 3-tert-butyl-N-(3-chloro-2-methylphenyl)-4-ethoxybenzene-1-sulfonamide in lab experiments is its ability to selectively inhibit carbonic anhydrase enzymes. This selectivity allows for the study of specific physiological processes and their relationship with carbonic anhydrase enzymes. However, one of the limitations of using this compound is its potential toxicity, which may limit its use in certain experiments.
Orientations Futures
There are various future directions for the study of 3-tert-butyl-N-(3-chloro-2-methylphenyl)-4-ethoxybenzene-1-sulfonamide. One of the main areas of interest is its potential use in the treatment of various diseases such as glaucoma, epilepsy, and cancer. Additionally, further studies are needed to explore the potential toxicity of this compound and its effects on different physiological processes. Finally, the development of new synthesis methods and modifications of the compound may lead to the discovery of new applications and potential therapeutic agents.
Méthodes De Synthèse
The synthesis of 3-tert-butyl-N-(3-chloro-2-methylphenyl)-4-ethoxybenzene-1-sulfonamide involves the reaction of 3-chloro-2-methylbenzenesulfonyl chloride with 3-tert-butylaniline in the presence of a base such as triethylamine. The resulting product is then reacted with sodium ethoxide and ethyl bromide to form the final product. Various methods have been used to synthesize this compound, including the use of different reagents and solvents.
Applications De Recherche Scientifique
3-tert-butyl-N-(3-chloro-2-methylphenyl)-4-ethoxybenzene-1-sulfonamide has been extensively studied for its potential applications in various fields of scientific research. One of the main areas of interest is its use as a potential inhibitor of carbonic anhydrase enzymes. Carbonic anhydrase enzymes are involved in various physiological processes, and their inhibition has been linked to the treatment of various diseases such as glaucoma, epilepsy, and cancer.
Propriétés
IUPAC Name |
3-tert-butyl-N-(3-chloro-2-methylphenyl)-4-ethoxybenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24ClNO3S/c1-6-24-18-11-10-14(12-15(18)19(3,4)5)25(22,23)21-17-9-7-8-16(20)13(17)2/h7-12,21H,6H2,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NBCIUYZYZQHIQR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)S(=O)(=O)NC2=C(C(=CC=C2)Cl)C)C(C)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24ClNO3S |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.9 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-tert-butyl-N-(3-chloro-2-methylphenyl)-4-ethoxybenzene-1-sulfonamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

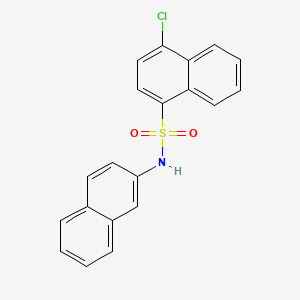
![2-chloro-5-nitro-N-[5-(pyridin-4-yl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B7456631.png)
